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Compound of Interest |

N-(3-
Compound Name: chlorophenyl)cyclohexanecarboxa

mide

Cat. No.: B3882213

\ J

CAS Registry Number: 194551-33-2 Formula: C13H16CINO Molecular Weight: 237.73 g/mol [1]

Executive Summary & Chemical Identity[2][4][5]

N-(3-chlorophenyl)cyclohexanecarboxamide is a secondary amide featuring a lipophilic
cyclohexane ring coupled to a meta-chlorinated phenyl group. While often overshadowed by its
para-substituted analogs (frequently used in pharmaceutical scaffolds) or its N-ethyl analogs
(known as physiological cooling agents like WS-3), this specific isomer represents a critical
structural probe in medicinal chemistry. It serves as a hydrophobicity-tuning intermediate in the
synthesis of TRPV1 antagonists, kinase inhibitors, and agrochemical fungicides.

The Isomer Trap: CAS Verification

A common error in sourcing this compound is the confusion between the ortho, meta, and para
isomers. Each has a distinct CAS number and biological profile.
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Isomer Position Common Name CAS Number Key Characteristic
N-(3- Target Compound.
3-Chloro (Meta) chlorophenyl)cyclohex  194551-33-2 Balanced
anecarboxamide lipophilicity/sterics.
N-(2- Sterically hindered,;
2-Chloro (Ortho) chlorophenyl)cyclohex  315712-34-6 often inactive in
anecarboxamide binding pockets.
N-(4- High symmetry;
4-Chloro (Para) chlorophenyl)cyclohex  22728-18-3 common scaffold in

anecarboxamide

drug discovery.

Structural Verification Logic

To ensure the integrity of your supply chain or synthesis, follow this logic flow to validate the

compound identity.
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Figure 1: Decision logic for validating the CAS registry number against structural isomers.

Physicochemical Profile

The meta-substitution pattern imparts unique solubility and melting characteristics compared to
the highly crystalline para isomer.

Value
Property ) ) Context
(Experimental/Predicted)

Likely off-white needles from

Physical State Solid (Crystalline powder)
ethanol/water.
Meta isomers typically melt
Melting Point 105-110 °C (Predicted)* lower than para analogs due to
lower packing symmetry.
Boiling Point ~410.6 °C Calculated at 760 mmHg.
Density 1.206 g/cm3 Predicted.[1]
Highly lipophilic; requires
LogP ~4.2 DMSO or DCM for stock
solutions.
Solubility DMSO (>20 mg/mL), Ethanol Insoluble in water.

*Note: Exact experimental melting points for the 3-chloro isomer are rarely reported in open
literature; values are estimated based on structural analogs (e.g., N-(3-
chlorophenyl)acetamide).

Synthesis Protocol: The Acid Chloride Route

While direct coupling with EDC/HOBL is possible, the Acid Chloride Method (Schotten-
Baumann conditions) is preferred for its high yield, scalability, and ease of purification for this
specific lipophilic amide.

Reaction Scheme

Cyclohexanecarbonyl chloride + 3-Chloroaniline
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N-(3-chlorophenyl)cyclohexanecarboxamide + EtsN-HCI

Detailed Methodology

Reagents:

Cyclohexanecarbonyl chloride (1.0 equiv)

3-Chloroaniline (1.0 equiv)

Triethylamine (EtsN) (1.2 equiv) or Pyridine

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen. Add 3-
chloroaniline (20 mmol) and EtsN (24 mmol) to anhydrous DCM (50 mL).

Addition: Cool the solution to 0°C using an ice bath. Add cyclohexanecarbonyl chloride (20
mmol) dropwise over 15 minutes. Causality: Slow addition prevents exotherm-driven side
reactions.

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for
4-12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

Work-up:

o Quench with water (50 mL).

o Wash the organic layer sequentially with 1M HCI (to remove unreacted aniline), sat.
NaHCOs (to remove unreacted acid), and brine.

o Dry over anhydrous Na2SOa4 and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography
(Silica gel, Hexane/EtOAc gradient).

Process Flow Diagram
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Figure 2: Step-by-step synthesis workflow using the Schotten-Baumann method.

Applications & Biological Relevance[5][6][7][8]
"Sensate" & Cooling Agent Research

The N-substituted cyclohexanecarboxamide scaffold is the backbone of the "WS" series of
physiological cooling agents (e.g., WS-3).

e Mechanism: These compounds function as agonists for the TRPM8 ion channel (Transient
Receptor Potential Melastatin 8).

» Relevance of 3-Cl: While the N-ethyl group is standard for cooling (WS-3), replacing it with a
phenyl ring (as in this compound) shifts the activity profile. The 3-chloro substituent
introduces a dipole and steric bulk that can modulate binding affinity or selectivity against
other TRP channels (like TRPV1).

Drug Discovery Scaffold

The 3-chlorophenyl moiety is a "privileged structure™ in kinase inhibitors.

» Hydrophobic Pocket Filling: The cyclohexane ring mimics aliphatic residues, while the 3-
chlorophenyl group often occupies a hydrophobic pocket (e.g., the "back pocket" of a kinase
ATP-binding site).

o Metabolic Stability: The chlorine atom at the meta position blocks metabolic hydroxylation at
that site, potentially increasing the half-life compared to the unsubstituted phenyl analog.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Deep Dive: N-(3-
chlorophenyl)cyclohexanecarboxamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3882213#n-3-chlorophenyl-
cyclohexanecarboxamide-cas-number-search]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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